4-(2H-1,2,3-triazol-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine
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Overview
Description
4-(2H-1,2,3-triazol-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine is a synthetic organic compound that features a triazole ring, a piperidine ring, and a trifluoromethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution or reductive amination.
Introduction of the Trifluoromethoxybenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like trifluoromethanesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the triazole ring or the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal applications could include its use as a drug candidate for treating diseases where modulation of specific biological pathways is beneficial.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, altering their activity. This interaction might involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,2,3-triazol-2-yl)-1-benzylpiperidine
- 4-(2H-1,2,3-triazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine
Uniqueness
The presence of the trifluoromethoxy group in 4-(2H-1,2,3-triazol-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to similar compounds.
Biological Activity
The compound 4-(2H-1,2,3-triazol-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C15H16F3N3O2S
- Molecular Weight : 367.37 g/mol
- Key Functional Groups :
- Triazole ring
- Piperidine moiety
- Trifluoromethoxy group
- Benzenesulfonyl group
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Antimicrobial Properties : The presence of the triazole ring is associated with antimicrobial activity, making it a candidate for further exploration in treating infections.
- Neuroprotective Effects : Initial research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological effects of the compound. The following table summarizes key findings from various studies:
Case Studies
-
Case Study on Anticancer Activity :
In a study focusing on cancer cell lines, the compound demonstrated a dose-dependent increase in apoptosis markers. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent. -
Case Study on Antimicrobial Efficacy :
A series of tests against common pathogens revealed that the compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating resistant infections.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has highlighted that modifications to the trifluoromethoxy and triazole groups can enhance potency and selectivity. Variants of the compound have been synthesized to optimize these characteristics, leading to improved biological profiles.
Properties
IUPAC Name |
4-(triazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-1-3-13(4-2-12)25(22,23)20-9-5-11(6-10-20)21-18-7-8-19-21/h1-4,7-8,11H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSIUXNAJOSMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.